molecular formula C20H24N2O3S B5749633 1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one

1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one

Cat. No.: B5749633
M. Wt: 372.5 g/mol
InChI Key: IPICXIMGWFNGBB-UHFFFAOYSA-N
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Description

1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a phenyl ring substituted with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 3,4-dimethylbenzenesulfonyl group: This step involves sulfonylation, where the piperazine ring is reacted with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

    Attachment of the phenyl ring: This can be done through a nucleophilic substitution reaction where the sulfonylated piperazine is reacted with a halogenated phenyl compound.

    Formation of the ethanone group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl and ethanone groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but with a chloroacetyl group instead of an ethanone group.

    4-(3,4-dimethylbenzenesulfonyl)piperazine: This compound lacks the phenyl and ethanone groups but retains the core piperazine structure with the sulfonyl group.

Uniqueness

1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethanone group distinguishes it from similar compounds and can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-4-9-20(14-16(15)2)26(24,25)22-12-10-21(11-13-22)19-7-5-18(6-8-19)17(3)23/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICXIMGWFNGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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